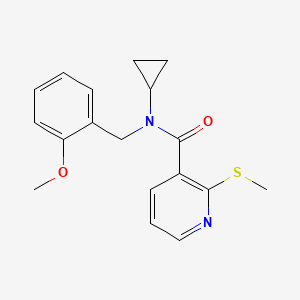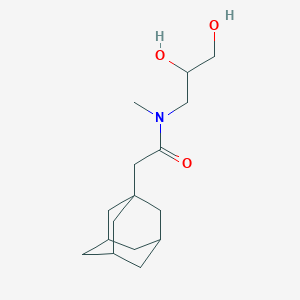![molecular formula C19H27N3O2 B5900012 1-(2-methylpropyl)-1'-propanoylspiro[4H-quinoxaline-3,4'-piperidine]-2-one](/img/structure/B5900012.png)
1-(2-methylpropyl)-1'-propanoylspiro[4H-quinoxaline-3,4'-piperidine]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinoxaline ring fused with a piperidine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a quinoxaline derivative with a piperidine derivative under controlled conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Liproxstatin-1: A spiro compound with similar structural features, known for its ferroptosis-inhibiting properties.
1-(2-methylpropyl)piperidine-3-carboxylic acid: Another compound with a piperidine ring, used in various chemical syntheses.
Uniqueness
1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its combination of a quinoxaline ring and a piperidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2-methylpropyl)-1'-propanoylspiro[4H-quinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-17(23)21-11-9-19(10-12-21)18(24)22(13-14(2)3)16-8-6-5-7-15(16)20-19/h5-8,14,20H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHIQGUJMGGMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)C(=O)N(C3=CC=CC=C3N2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-amine](/img/structure/B5899935.png)
![2-(2,5-dihydro-1H-pyrrol-1-yl)-4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]pyrimidine](/img/structure/B5899942.png)
![(1R,9aR)-1-[({[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amino)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5899950.png)
![N-[1-(hydroxymethyl)propyl]-3-[(2-methylprop-2-en-1-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5899958.png)

![4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5899966.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-pyridin-2-ylbutyl)acetamide](/img/structure/B5899974.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5899981.png)
![N-[4-(methylsulfonyl)benzyl]-N-(3-thienylmethyl)butan-2-amine](/img/structure/B5899983.png)
![N-[4-(2-{[(5-methylpyrazin-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5900004.png)
![N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio}acetamide](/img/structure/B5900007.png)
![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5900023.png)
amine](/img/structure/B5900028.png)
